1-(3-(Difluoromethyl)-2-(trifluoromethylthio)phenyl)propan-2-one

Description

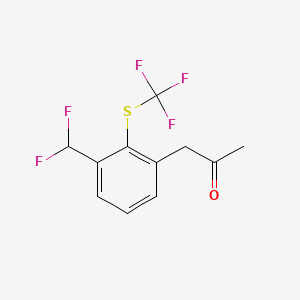

1-(3-(Difluoromethyl)-2-(trifluoromethylthio)phenyl)propan-2-one is a fluorinated aromatic ketone characterized by two distinct substituents: a difluoromethyl (-CF$2$H) group at the 3-position and a trifluoromethylthio (-SCF$3$) group at the 2-position of the phenyl ring. These substituents confer unique electronic and steric properties, making the compound of interest in pharmaceutical and materials science research.

Properties

Molecular Formula |

C11H9F5OS |

|---|---|

Molecular Weight |

284.25 g/mol |

IUPAC Name |

1-[3-(difluoromethyl)-2-(trifluoromethylsulfanyl)phenyl]propan-2-one |

InChI |

InChI=1S/C11H9F5OS/c1-6(17)5-7-3-2-4-8(10(12)13)9(7)18-11(14,15)16/h2-4,10H,5H2,1H3 |

InChI Key |

OVOAOJACXMBBQX-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)CC1=C(C(=CC=C1)C(F)F)SC(F)(F)F |

Origin of Product |

United States |

Biological Activity

1-(3-(Difluoromethyl)-2-(trifluoromethylthio)phenyl)propan-2-one is a synthetic organic compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and potential applications based on various research findings.

Chemical Structure and Properties

The compound's structure features a difluoromethyl group and a trifluoromethylthio group attached to a phenyl ring, along with a propan-2-one moiety. Its molecular formula is , with a molecular weight of 284.25 g/mol. The presence of fluorinated groups enhances its lipophilicity and biological activity, making it an interesting candidate for drug development.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound may act as an enzyme inhibitor by binding to the active site or allosteric sites, thereby modulating enzymatic functions. Additionally, it can affect cellular signaling pathways through receptor interactions, leading to altered cellular responses.

Anticancer Activity

Research indicates that this compound exhibits potential anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines. For instance, cell viability assays revealed that treatment with the compound resulted in a dose-dependent decrease in cell growth in breast cancer and leukemia models.

Anti-inflammatory Effects

The compound has also shown promising anti-inflammatory activity. In animal models of inflammation, administration of this compound led to significant reductions in inflammatory markers such as cytokines and prostaglandins. This suggests its potential use in treating inflammatory diseases.

Antimicrobial Properties

Preliminary studies have indicated that the compound possesses antimicrobial activity against a range of pathogens. It has been evaluated against various bacterial strains and fungi, showing inhibitory effects that suggest its potential as an antimicrobial agent.

Case Studies and Research Findings

Several studies have focused on elucidating the biological activities of this compound:

- Anticancer Studies : A study published in the Journal of Medicinal Chemistry assessed the effects of this compound on human cancer cell lines. The results showed that the compound inhibited cell growth with IC50 values ranging from 5 to 20 μM across different cell types.

- Inflammation Models : In a murine model of acute inflammation, treatment with the compound significantly reduced paw edema and levels of pro-inflammatory cytokines (TNF-α, IL-6), suggesting its utility in managing inflammatory conditions .

- Antimicrobial Evaluation : A comprehensive antimicrobial assay demonstrated that the compound exhibited MIC values below 50 μg/mL against Gram-positive bacteria, indicating its potential as a new antimicrobial agent .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 1-(3-Trifluoromethylphenyl)propan-2-one | Similar core structure | Moderate anticancer activity |

| 1-(3-Difluoromethoxyphenyl)propan-2-one | Lacks trifluoromethylthio group | Lower potency in enzyme inhibition |

| 1-(3-Difluorophenyl)propan-2-one | Lacks both fluorinated groups | Minimal biological activity |

The unique combination of difluoromethyl and trifluoromethylthio groups in our compound contributes significantly to its enhanced biological activities compared to these analogs.

Comparison with Similar Compounds

Research Findings and Challenges

- Metabolic Stability : Fluorine substituents reduce cytochrome P450-mediated metabolism, extending half-life .

- Synthetic Complexity : Introducing -SCF$3$ and -CF$2$H groups requires specialized reagents (e.g., AgSCF$_3$) and anhydrous conditions, increasing production costs .

- Regulatory Considerations : Fluorinated compounds must be evaluated for trifluoromethyl regioisomer impurities (<0.2% by weight), as highlighted in fenfluramine synthesis .

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically follows a multi-step process:

- Introduction of fluorinated substituents (difluoromethyl and trifluoromethylthio) onto the aromatic ring.

- Formation of the propan-2-one (acetyl) side chain via Friedel-Crafts acylation or related electrophilic aromatic substitution reactions.

- Purification and characterization to ensure structural integrity and chemical purity.

The presence of strongly electron-withdrawing fluorinated groups significantly influences the reactivity and regioselectivity of the aromatic substitution steps.

Electrophilic Aromatic Substitution for Fluorinated Group Introduction

The difluoromethyl (-CF2H) and trifluoromethylthio (-SCF3) groups are introduced onto the phenyl ring through electrophilic aromatic substitution reactions. This step requires:

- Selective fluorination reagents to install the difluoromethyl and trifluoromethylthio substituents at the 3- and 2-positions of the phenyl ring, respectively.

- Control of temperature and reaction time to minimize side reactions and ensure regioselectivity.

- Use of polar solvents to facilitate the reaction and stabilize intermediates.

This step is critical because the electron-withdrawing nature of these groups affects the activation and orientation of further substitution reactions.

Friedel-Crafts Acylation to Attach the Propan-2-one Side Chain

Once the fluorinated aromatic ring is prepared, the propan-2-one moiety is introduced via Friedel-Crafts acylation:

- Reagents: Propanoyl chloride (CH3CH2COCl) is commonly used as the acylating agent.

- Catalyst: A Lewis acid catalyst such as aluminum chloride (AlCl3) or ferric chloride (FeCl3) is employed to activate the acyl chloride.

- Reaction Conditions: The reaction is typically conducted under anhydrous conditions, at low to moderate temperatures to avoid decomposition or overreaction.

- Outcome: The acyl group attaches to the aromatic ring at the position ortho or para to existing substituents, guided by the directing effects of fluorinated groups.

This step yields the ketone functional group essential to the compound's structure.

Purification Techniques

After synthesis, purification is essential to isolate the target compound with high purity:

- Vacuum distillation is used to separate the ketone based on boiling point differences.

- Formation and alkaline hydrolysis of bisulfite complexes can be employed to remove impurities selectively.

- Solvent extraction and washing with water or brine to remove inorganic residues and catalyst remnants.

Detailed Process Example (Adapted from Related Fluorinated Phenylpropan-2-one Syntheses)

While direct literature on the exact compound is limited, analogous processes for related fluorinated phenylpropan-2-ones provide a strong foundation. For example, the synthesis of 1-(3-trifluoromethyl)phenyl-propan-2-one involves:

| Step | Reagents and Conditions | Description |

|---|---|---|

| 1. Diazotization | 3-Trifluoromethylaniline, sodium nitrite, hydrochloric acid, 0-25°C | Formation of diazonium salt in aqueous acidic medium |

| 2. Coupling Reaction | Isopropenyl acetate, cuprous chloride catalyst, polar solvent (water/methanol), 20-70°C | Reaction of diazonium salt with isopropenyl acetate to form ketone intermediate |

| 3. Work-up | Addition of heptane, separation of organic layer, washing with water | Isolation of organic phase containing product |

| 4. Purification | Vacuum distillation or bisulfite complex formation and hydrolysis | Purification of ketone to high purity |

This process yields the fluorinated phenylpropan-2-one intermediate efficiently and can be adapted to incorporate difluoromethyl and trifluoromethylthio substituents by modifying the starting aniline and reaction conditions accordingly.

Summary Table of Preparation Parameters

| Parameter | Typical Range / Condition | Notes |

|---|---|---|

| Starting Material | Substituted aniline with difluoromethyl & trifluoromethylthio groups | Commercially available or synthesized separately |

| Diazotization Temperature | 0°C to 25°C | Controls diazonium salt stability |

| Sodium Nitrite Equivalents | 1 to 2 molar equivalents | Ensures complete diazotization |

| Hydrochloric Acid Concentration | 1.5 to 4 molar equivalents | Acidic medium for diazotization |

| Coupling Reagent | Isopropenyl acetate, 1 to 3 molar equivalents | Electrophilic partner for ketone formation |

| Catalyst | Cuprous or cupric salts (chlorides preferred), 0.01 to 0.20 molar equivalents | Catalyzes coupling reaction |

| Solvent | Polar solvents: water, methanol, acetone mixtures | Facilitates reaction and solubilizes reagents |

| Reaction Temperature | 20°C to 70°C | Optimized for yield and selectivity |

| Reaction Time | 30 minutes to 3 hours | Sufficient for completion of coupling |

| Purification Methods | Vacuum distillation, bisulfite complex formation | Removes impurities and isolates product |

Analytical Confirmation

Post-synthesis, the compound is characterized using:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical environment of protons and fluorine atoms.

- Mass Spectrometry (MS): To verify molecular weight and fragmentation pattern.

- Infrared (IR) Spectroscopy: To identify functional groups such as carbonyl and aromatic substituents.

- Chromatographic Purity Assessment: High-performance liquid chromatography (HPLC) or gas chromatography (GC) to assess purity.

These techniques ensure the compound meets research-grade standards for further application.

Research Findings and Applications

The fluorinated substituents in 1-(3-(Difluoromethyl)-2-(trifluoromethylthio)phenyl)propan-2-one enhance its lipophilicity and electronic properties, making it a valuable intermediate in medicinal chemistry and agrochemical research. Its preparation methods are designed to maintain these sensitive functional groups intact while achieving high yield and purity.

Q & A

Q. What are the optimal synthetic routes for preparing 1-(3-(difluoromethyl)-2-(trifluoromethylthio)phenyl)propan-2-one, and how can reaction conditions be tailored to improve yield?

The compound can be synthesized via Claisen-Schmidt condensation or nucleophilic substitution, leveraging fluorinated aldehydes and ketones. demonstrates that room-temperature reactions in ethanol with aqueous NaOH effectively yield structurally similar fluorinated ketones (e.g., para-hydroxyacetophenone derivatives). Key steps include:

- Substrate activation : Use electron-deficient aryl halides to enhance reactivity at the trifluoromethylthio group.

- Solvent optimization : Ethanol or THF improves solubility of fluorinated intermediates.

- Catalyst selection : Base catalysts (e.g., NaOH) facilitate deprotonation and enolate formation .

Yields can be improved by controlling stoichiometry (1:1.2 ketone-to-fluorinated aldehyde ratio) and purifying via column chromatography with hexane/ethyl acetate gradients.

Q. How can structural characterization of this compound be performed to confirm its identity and purity?

Combined spectroscopic and analytical methods are critical:

- NMR : H and C-APT NMR identify substituent positions (e.g., difluoromethyl and trifluoromethylthio groups). The deshielding effect of fluorine splits peaks in the aromatic region (δ 6.5–8.0 ppm) .

- FT-IR : Stretching vibrations for C=O (~1700 cm) and C-F (~1100–1250 cm) confirm functional groups.

- Mass spectrometry : High-resolution MS validates the molecular ion (e.g., [M+H]) and fragmentation patterns .

- Elemental analysis : Verify %C, %H, and %F to ensure purity (>98%).

Advanced Research Questions

Q. What challenges arise in spectroscopic analysis due to the compound’s fluorine substituents, and how can they be mitigated?

Fluorine’s strong electronegativity and spin-½ nucleus cause splitting in NMR spectra and signal broadening. Methodological solutions include:

- F NMR : Directly probes fluorinated groups (difluoromethyl: δ -110 to -130 ppm; trifluoromethylthio: δ -40 to -45 ppm).

- Decoupling techniques : Suppress scalar coupling between H and F to simplify H NMR interpretation.

- DFT calculations : Predict chemical shifts and assign ambiguous peaks (e.g., using Gaussian09 with B3LYP/6-311++G(d,p) basis set) .

- Cryogenic probes : Enhance sensitivity in low-concentration samples .

Q. How can computational modeling predict the compound’s reactivity in nucleophilic substitution or photodegradation studies?

Density Functional Theory (DFT) simulations are essential:

- Reactivity hotspots : Identify electrophilic centers (e.g., carbonyl carbon, trifluoromethylthio sulfur) using Mulliken charges or Fukui indices.

- Transition state analysis : Model SN2 pathways for trifluoromethylthio group substitution (barrier heights correlate with experimental kinetics).

- Photostability : Time-dependent DFT (TD-DFT) calculates UV absorption spectra and excited-state decay pathways to predict degradation under UV light .

Software like Gaussian or ORCA paired with solvent models (e.g., PCM for ethanol) improves accuracy.

Q. How should researchers address contradictions in experimental data, such as unexpected byproducts during synthesis?

Systematic troubleshooting steps include:

- Byproduct identification : Use LC-MS or GC-MS to detect impurities (e.g., incomplete substitution at the trifluoromethylthio group).

- Kinetic studies : Vary reaction time and temperature to isolate intermediate species. highlights the importance of controlling degradation (e.g., cooling samples to stabilize intermediates).

- Mechanistic validation : Isotopic labeling (O in ketone) or trapping experiments (e.g., TEMPO for radical pathways) clarify reaction pathways .

Q. What safety protocols are critical when handling this compound’s fluorinated and sulfur-containing groups?

- Personal protective equipment (PPE) : Fluorinated compounds may release HF upon decomposition; use acid-resistant gloves, goggles, and fume hoods.

- Waste management : Segregate sulfur-containing waste to avoid hazardous gas formation (e.g., HS). Neutralize fluorinated byproducts with Ca(OH) before disposal .

- Stability testing : Assess thermal stability via DSC/TGA to prevent exothermic decomposition during storage.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.